3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane
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Overview
Description
3-(2-{3-Iodobicyclo[111]pentan-1-yl}ethyl)oxetane is a synthetic organic compound characterized by the presence of an oxetane ring and a bicyclo[111]pentane moiety with an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This step involves the construction of the bicyclo[1.1.1]pentane core, which can be achieved through various methods, including cycloaddition reactions.
Introduction of the Iodine Atom: The iodine atom is introduced via halogenation reactions, often using reagents such as iodine or iodine monochloride.
Attachment of the Oxetane Ring: The oxetane ring is then attached to the bicyclo[1.1.1]pentane core through nucleophilic substitution reactions, typically using oxetane derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of oxetane derivatives with oxidized functional groups.
Reduction: Formation of reduced bicyclo[1.1.1]pentane derivatives.
Substitution: Formation of substituted oxetane derivatives with various functional groups.
Scientific Research Applications
3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disruption of Cellular Structures: Interfering with the integrity of cellular membranes or other structures.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetic acid
- Ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate
- 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxetane
Uniqueness
3-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane is unique due to the combination of the oxetane ring and the bicyclo[1.1.1]pentane moiety with an iodine atom. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H15IO |
---|---|
Molecular Weight |
278.13 g/mol |
IUPAC Name |
3-[2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethyl]oxetane |
InChI |
InChI=1S/C10H15IO/c11-10-5-9(6-10,7-10)2-1-8-3-12-4-8/h8H,1-7H2 |
InChI Key |
GEVCWYNKSHAZOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)CCC23CC(C2)(C3)I |
Origin of Product |
United States |
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